N-Methyl-n-[(3R)-oxolan-3-yl]piperidin-4-amine dihydrochloride is a chemical compound with the CAS number 2173052-65-6. This compound is classified as an organic amine and is notable for its potential applications in medicinal chemistry. The molecular formula of this compound is , and it has a molar mass of approximately 257.20 g/mol .
This compound is synthesized for research purposes, particularly in the field of pharmacology. It falls under the category of piperidine derivatives, which are known for their diverse biological activities. The presence of both a piperidine ring and an oxolane (tetrahydrofuran) moiety contributes to its unique properties and potential applications in drug development .
The synthesis of N-Methyl-n-[(3R)-oxolan-3-yl]piperidin-4-amine dihydrochloride typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the search results, similar compounds often utilize methods such as:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of N-Methyl-n-[(3R)-oxolan-3-yl]piperidin-4-amine dihydrochloride features:
The structural formula can be represented in various notations:
InChI=1S/C10H22Cl2N2O/c1-12(10-4-7-13-8-10)9-2-5-11-6-3-9;/h9-11H,2-8H2,1H3;1H/t10-/m0./s1
CN(C1CCNCC1)C2CCOC2.Cl
These representations provide insight into the connectivity and stereochemistry of the molecule .
N-Methyl-n-[(3R)-oxolan-3-yl]piperidin-4-amine dihydrochloride can participate in various chemical reactions typical of amines and ethers:
These reactions are crucial for modifying the compound to enhance its biological activity or to facilitate further synthetic steps.
Key physical properties include:
Chemical properties may include:
These properties influence its handling and storage conditions in laboratory settings .
N-Methyl-n-[(3R)-oxolan-3-yl]piperidin-4-amine dihydrochloride is primarily utilized in research settings, particularly within:
Its unique structure positions it as a candidate for further exploration in medicinal chemistry research .
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: